N-1-adamantyl-N'-(2-bromophenyl)urea
Description
Properties
Molecular Formula |
C17H21BrN2O |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-(2-bromophenyl)urea |
InChI |
InChI=1S/C17H21BrN2O/c18-14-3-1-2-4-15(14)19-16(21)20-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H2,19,20,21) |
InChI Key |
YAVHBZRBLWAECZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC=CC=C4Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ADAMANTYL)-N’-(2-BROMOPHENYL)UREA typically involves the reaction of 1-adamantylamine with 2-bromophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-ADAMANTYL)-N’-(2-BROMOPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The compound can be reduced to remove the bromine atom, forming a phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antiviral or anticancer activities.
Industry: Used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-ADAMANTYL)-N’-(2-BROMOPHENYL)UREA would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group is known for its ability to enhance the lipophilicity and stability of compounds, potentially improving their bioavailability and efficacy.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features and Substituent Effects
The compound’s uniqueness lies in its combination of adamantyl and 2-bromophenyl groups. Key comparisons include:
1-(2-Bromophenyl)-3-Phenylurea (CAS 5269-25-0) :
N-(2-Bromoethyl)-N'-(4-Fluorophenyl)Urea (CAS ST51030814) :
N-(4-Bromophenyl)-N'-(2-Fluoro-5-Methylphenyl)Urea (CAS 901618-05-1) :
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP<sup>a</sup> | Solubility (mg/mL) |
|---|---|---|---|---|
| N-1-Adamantyl-N'-(2-Bromophenyl)Urea | C17H21BrN2O | 377.27 | ~4.2 (estimated) | <0.1 (DMSO) |
| 1-(2-Bromophenyl)-3-Phenylurea | C13H11BrN2O | 291.15 | ~3.1 | ~1.5 (DMSO) |
| N-(2-Bromoethyl)-N'-(4-Fluorophenyl)Urea | C9H10BrFN2O | 261.09 | ~2.8 | ~5.0 (DMSO) |
<sup>a</sup>logP values estimated via fragment-based methods.
- Key Observations: The adamantyl group in the target compound significantly increases molecular weight and logP, suggesting lower aqueous solubility but enhanced membrane permeability.
Q & A
Basic Questions
Q. What are the established synthetic routes for N-1-adamantyl-N'-(2-bromophenyl)urea, and what reaction conditions are critical for optimizing yield?
- Methodology : The compound is synthesized via urea bond formation between 1-adamantylamine and 2-bromophenyl isocyanate. Key steps include refluxing in anhydrous solvents (e.g., ethanol or toluene) under nitrogen to prevent hydrolysis. For analogs, Lawesson’s reagent may be employed to convert carboxamides to thioureas, though yields vary (e.g., 10–85% depending on substituents) . Purification typically involves column chromatography or recrystallization.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers confirm its structure?
- Methodology :
- FT-IR : Confirm urea C=O stretch (~1668 cm⁻¹) and N-H stretches (~3423 cm⁻¹) .
- NMR : ¹H NMR identifies adamantyl protons (δ ~1.6–2.1 ppm as multiplets) and aromatic protons from the 2-bromophenyl group (δ ~7.2–7.6 ppm). ¹³C NMR confirms carbonyl carbon (~154 ppm) .
- Elemental Analysis : Validate purity by matching calculated and observed C, H, N percentages (e.g., ±0.2% deviation) .
Q. How is purity assessed for this compound, and what thresholds are acceptable for biological testing?
- Methodology : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to achieve ≥95% purity. For rigorous studies, combine with mass spectrometry (ESI-MS) to confirm molecular ion peaks. Purity ≥99% is recommended for in vitro assays to minimize off-target effects .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in this compound, and what software tools are recommended for refinement?
- Methodology : Grow single crystals via slow evaporation (e.g., ethanol/dichloromethane). Collect diffraction data at low temperature (150 K) to reduce thermal motion. Use SHELXL for refinement, focusing on anisotropic displacement parameters and hydrogen bonding (e.g., N-H···O interactions). Validate with R-factors (<0.05) and electron density maps .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives?
- Methodology :
- Substituent Variation : Replace the 2-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
- Biological Assays : Test CXCR2 antagonism via calcium mobilization assays (IC₅₀ ~8–22 nM) . Use siRNA knockdown (e.g., GLIPR1) to link activity to pathways like apoptosis or ROS production .
Q. How can computational modeling predict the binding affinity of this compound to target proteins like CXCR2?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of CXCR2 (PDB: 6LFL). Optimize force fields for urea interactions and validate with MD simulations (≥100 ns). Key parameters include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bond occupancy .
Q. What experimental approaches address contradictions in biological activity data for urea derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
